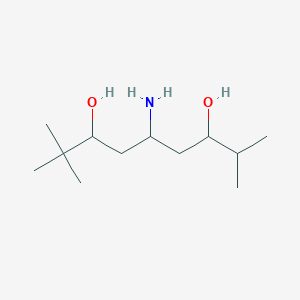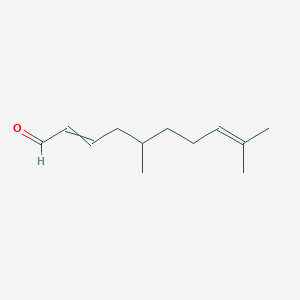
5,9-Dimethyldeca-2,8-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Dimethyldeca-2,8-dienal is an organic compound with the molecular formula C12H20O. It is also known by its IUPAC name, 5,9-dimethyl-4,8-decadienal . This compound is characterized by its two double bonds and an aldehyde functional group, making it a dienal. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,9-Dimethyldeca-2,8-dienal can be synthesized through several methods. One common approach involves the reduction of a conjugated dienal into a deconjugated enal using ene-reductases. This process is carried out in the presence of a catalytic system comprising an ene-reductase, a co-substrate, and a co-substrate regenerating enzyme. The reaction is typically conducted at a pH of 6.5-8.2 .
Industrial Production Methods
In industrial settings, this compound is often produced through bulb-to-bulb distillation. This method involves distilling the crude product under reduced pressure to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
5,9-Dimethyldeca-2,8-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bonds in the compound can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
5,9-Dimethyldeca-2,8-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 5,9-Dimethyldeca-2,8-dienal involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It can also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
5,9-Dimethyl-4,8-decadienal: Similar in structure but with different double bond positions.
Geranyl Acetaldehyde: Another related compound with similar functional groups.
Uniqueness
5,9-Dimethyldeca-2,8-dienal is unique due to its specific double bond configuration and its ability to undergo a variety of chemical reactions. This makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
103774-26-1 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
5,9-dimethyldeca-2,8-dienal |
InChI |
InChI=1S/C12H20O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h4-5,7,10,12H,6,8-9H2,1-3H3 |
InChI Key |
LGEKQDAROPJGAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


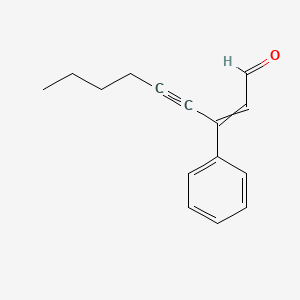

![4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B14329852.png)

![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)
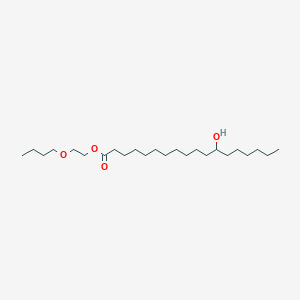
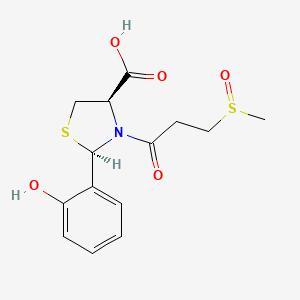


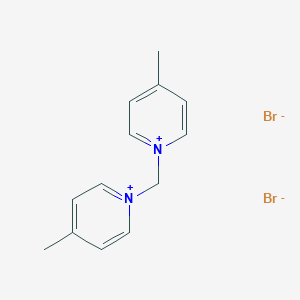
![1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14329893.png)
![1-Chloro-3-[(propan-2-yl)sulfanyl]propane](/img/structure/B14329902.png)
